molecular formula C17H14O4 B11158876 7,8-dimethoxy-4-phenyl-2H-chromen-2-one

7,8-dimethoxy-4-phenyl-2H-chromen-2-one

Cat. No.: B11158876
M. Wt: 282.29 g/mol
InChI Key: CKSRQDSVNLXONV-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on HepG2 Cells : A study demonstrated that this compound derivatives exhibited potent cytotoxicity against HepG2 cells (hepatocellular carcinoma) with IC50 values indicating effective growth inhibition .
  • Comparative Analysis : In a comparative study involving MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, several derivatives showed enhanced potency due to specific substitutions on the phenyl ring, suggesting a structure-activity relationship that could be exploited in drug design .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens.

Case Studies

  • In Vitro Studies : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antioxidant and Anti-inflammatory Effects

This compound also possesses antioxidant properties that contribute to its therapeutic potential.

Case Studies

Studies have reported that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis and inhibits proliferation in cancer cells (e.g., HepG2, MCF-7)
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryLowers inflammation markers in vitro

Biological Activity

7,8-Dimethoxy-4-phenyl-2H-chromen-2-one, a member of the flavonoid family, has garnered attention for its diverse biological activities, particularly in the context of anti-HIV, anti-inflammatory, and potential anticancer effects. This article synthesizes current research findings, including case studies and data tables, to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its chromenone backbone with methoxy groups at positions 7 and 8 and a phenyl group at position 4. Its molecular formula is C17H14O4C_{17}H_{14}O_{4} .

Biological Activities

1. Anti-HIV Activity

Research indicates that this compound exhibits significant anti-HIV properties. A study evaluated its ability to inhibit HIV replication by targeting the Tat protein and NF-kB pathways. The compound demonstrated strong inhibitory activity against NF-kB at concentrations of 25 μM (70.53% inhibition) and showed non-toxic effects at lower concentrations (10 μM) .

Table 1: Anti-HIV Activity of Neoflavonoids

CompoundNF-kB Inhibition (%)Tat Inhibition (%)Toxicity (μM)
This compound70.53Not specifiedNon-toxic at 10
Compound 1083.0641.87Slightly toxic at 50
Compound 14Identical to Isodispar BNot specifiedNon-toxic at 25

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . In vivo studies demonstrated that treatment with the compound significantly reduced inflammation markers in LPS-induced inflammatory disease models in mice.

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines . The mechanism appears to involve modulation of apoptotic pathways and oxidative stress responses.

Case Studies

Case Study: Inhibition of HIV Replication

A specific study highlighted the efficacy of this compound in inhibiting HIV replication in vitro. The compound was tested against various strains of HIV and demonstrated a dose-dependent response in reducing viral load while maintaining low cytotoxicity levels .

Case Study: Anti-inflammatory Effects in Animal Models

In another study involving C57BL/6 mice, administration of the compound prior to LPS exposure resulted in significantly lower serum levels of inflammatory markers compared to control groups. This suggests a protective role against inflammation-induced damage .

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and viral replication:

  • NF-kB Pathway : The compound inhibits NF-kB activation, which is crucial for the expression of various inflammatory cytokines.
  • Tat Protein Interaction : By targeting the Tat protein, it disrupts HIV transcriptional activation.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7,8-dimethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(11-6-4-3-5-7-11)10-15(18)21-16(12)17(14)20-2/h3-10H,1-2H3

InChI Key

CKSRQDSVNLXONV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC

Origin of Product

United States

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